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Introduction

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt widely utilized as a
phase-transfer catalyst, electrolyte, and antimicrobial agent in various chemical and
pharmaceutical applications. A thorough understanding of its molecular structure and purity is
paramount for its effective and safe use. This technical guide provides an in-depth overview of
the spectroscopic data of benzyltriethylammonium chloride, focusing on Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for the
compound's spectral characteristics, experimental protocols for data acquisition, and a logical
workflow for its analysis.

Data Presentation

The following tables summarize the key quantitative data from *H NMR, 3C NMR, and IR
spectroscopy for benzyltriethylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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The *H NMR spectrum of benzyltriethylammonium chloride provides detailed information about
the proton environments within the molecule. The data presented here was obtained in
deuterochloroform (CDClIs).

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
] Aromatic protons
75-7.3 Multiplet 5H
(CeH5s)
) Methylene protons
4.7 Singlet 2H
(CH2-Ph)
Methylene protons (N-
3.4 Quartet 6H
CH2-CHs3)
Methyl protons (N-
1.4 Triplet 9H P (

CH2-CHs5)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments in benzyltriethylammonium

chloride. The data was acquired in deuterochloroform (CDCIs). Note: The following peak list is
an estimation based on typical chemical shifts for similar structures, as a precise peak list was
not publicly available.

Chemical Shift (8) ppm Assighment

133.8 Aromatic C (quaternary)
131.2 Aromatic CH

129.1 Aromatic CH

128.8 Aromatic CH

64.7 Methylene C (CHz-Ph)
53.5 Methylene C (N-CHz)
8.4 Methyl C (CHs)
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Infrared (IR) Spectroscopy

The IR spectrum of benzyltriethylammonium chloride highlights the characteristic vibrational
modes of its functional groups. The data presented is for a solid sample. Note: The following
peak list is an estimation based on typical vibrational frequencies for similar structures, as a
precise peak list was not publicly available.

Wavenumber (cm~—?) Intensity Assignment

3030 - 3010 Medium Aromatic C-H stretch
2980 - 2850 Strong Aliphatic C-H stretch
1600 - 1450 Medium-Strong Aromatic C=C bending
1470 - 1430 Medium CHz and CHs bending
1170 Medium C-N stretch

Aromatic C-H out-of-plane
760 - 700 Strong )
bending

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized for the analysis of solid organic salts and can be adapted for specific
instrumentation.

'H and **C NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of benzyltriethylammonium chloride into a clean, dry NMR
tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
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e Instrument Parameters (General):

o Spectrometer: A 300 MHz or higher field NMR spectrometer.

o 'H NMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the resulting spectrum.

[e]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

Integrate the peaks in the *H NMR spectrum.

o

Identify and list the peak positions in both *H and 3C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
o Record a background spectrum of the empty ATR accessory.

o Place a small amount of the solid benzyltriethylammonium chloride sample onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters (General):

o

Spectrometer: A Fourier-Transform Infrared Spectrometer.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
o Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o The resulting spectrum is typically displayed in terms of transmittance or absorbance.
o Identify and label the major absorption bands.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like benzyltriethylammonium chloride.
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Spectroscopic Characterization Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of Benzyltriethylammonium
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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